Sardomozide Sardomozide Sardomozide is a methylglyoxal-bis(guanylhydrazone) (MGBG) derivative with potential antineoplastic and antiviral properties. Sardomozide selectively binds to and inhibits S-adenosylmethionine decarboxylase (SAMDC), an enzyme essential for the biosynthesis of polyamines, such as spermine and spermidine that bind to DNA and play critical roles in cell division, cell differentiation and membrane function. By inhibiting SAMDC, sardomozide reduces the intracellular polyamine concentration, thereby interfering with cell growth and differentiation. In addition, this agent also exhibits anti-HIV effect via suppressing expression of eukaryotic translation initiation factor 5A (eIF-5A), which is essential for retroviral replication.
Brand Name: Vulcanchem
CAS No.: 1443105-76-7
VCID: VC13478403
InChI: InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+
SMILES: C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N
Molecular Formula: C11H14N6
Molecular Weight: 230.27 g/mol

Sardomozide

CAS No.: 1443105-76-7

Cat. No.: VC13478403

Molecular Formula: C11H14N6

Molecular Weight: 230.27 g/mol

* For research use only. Not for human or veterinary use.

Sardomozide - 1443105-76-7

Specification

CAS No. 1443105-76-7
Molecular Formula C11H14N6
Molecular Weight 230.27 g/mol
IUPAC Name (1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide
Standard InChI InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+
Standard InChI Key CYPGNVSXMAUSJY-CXUHLZMHSA-N
Isomeric SMILES C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N
SMILES C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N
Canonical SMILES C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N

Introduction

Sardomozide, also known as SAM486A or CGP-48664, is a derivative of methylglyoxal-bis(guanylhydrazone) (MGBG) with significant potential in the fields of oncology and virology. It is primarily recognized for its role as an inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme crucial for the biosynthesis of polyamines such as spermine and spermidine. These polyamines play vital roles in cell division, differentiation, and membrane function .

Biological Activity

Sardomozide's mechanism of action involves the inhibition of SAMDC, which is essential for the synthesis of polyamines. By reducing intracellular polyamine levels, Sardomozide interferes with cell growth and differentiation, exhibiting broad-spectrum antiproliferative and antitumor activities . Additionally, it has been shown to suppress the expression of eukaryotic translation initiation factor 5A (eIF-5A), which is crucial for retroviral replication, thereby exerting an anti-HIV effect .

Research Findings and Clinical Trials

In research settings, Sardomozide has been identified as a potent SAMDC inhibitor with an IC50 of 5 nM in cell assays. It has been used to study the effects of polyamine metabolism on cell survival under conditions of cysteine starvation. Inhibiting SAMDC with Sardomozide can prevent cell death in response to cysteine starvation by reducing reactive oxygen species (ROS) levels .

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